molecular formula C21H23BrN4O4S B11670058 3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide

3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide

Cat. No.: B11670058
M. Wt: 507.4 g/mol
InChI Key: ZEVMLDZNDUDOHD-YDZHTSKRSA-N
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Description

3-[(2E)-2-(5-BROMO-2-HYDROXYBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated hydroxybenzylidene moiety, a benzisothiazolyl group, and a hydrazino linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(5-BROMO-2-HYDROXYBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 5-bromo-2-hydroxybenzaldehyde, which is then reacted with hydrazine derivatives to form the hydrazone intermediate. This intermediate is further reacted with 1,1-dioxido-1,2-benzisothiazol-3-yl derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating or refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(5-BROMO-2-HYDROXYBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(5-BROMO-2-HYDROXYBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzaldehyde: A key intermediate in the synthesis of the compound.

    1,1-Dioxido-1,2-benzisothiazol-3-yl derivatives: Structurally related compounds with similar chemical properties.

    Hydrazone derivatives: Compounds with similar hydrazino linkages.

Uniqueness

3-[(2E)-2-(5-BROMO-2-HYDROXYBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23BrN4O4S

Molecular Weight

507.4 g/mol

IUPAC Name

3-[[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-tert-butylpropanamide

InChI

InChI=1S/C21H23BrN4O4S/c1-21(2,3)24-19(28)10-11-26(23-13-14-12-15(22)8-9-17(14)27)20-16-6-4-5-7-18(16)31(29,30)25-20/h4-9,12-13,27H,10-11H2,1-3H3,(H,24,28)/b23-13+

InChI Key

ZEVMLDZNDUDOHD-YDZHTSKRSA-N

Isomeric SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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